REACTION_CXSMILES
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[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:13](=[O:14])[C:12]([CH3:16])([CH3:15])[N:11]([C:17]3[CH:26]=[CH:25][C:20]([C:21]([NH:23][CH3:24])=[O:22])=[C:19]([F:27])[CH:18]=3)[C:10]2=S)=[CH:5][C:4]=1[C:29]([F:32])([F:31])[F:30])#[N:2].[OH:33]O>C(O)C>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[C:13](=[O:14])[C:12]([CH3:16])([CH3:15])[N:11]([C:17]3[CH:26]=[CH:25][C:20]([C:21]([NH:23][CH3:24])=[O:22])=[C:19]([F:27])[CH:18]=3)[C:10]2=[O:33])=[CH:5][C:4]=1[C:29]([F:32])([F:31])[F:30])#[N:2]
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Name
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|
Quantity
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1.52 g
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Type
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reactant
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Smiles
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C(#N)C1=C(C=C(C=C1)N1C(N(C(C1=O)(C)C)C1=CC(=C(C(=O)NC)C=C1)F)=S)C(F)(F)F
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
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OO
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1 h
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Duration
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1 h
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Type
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CUSTOM
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Details
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After removal of ethanol, brine (100 mL)
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
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Type
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product
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Smiles
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C(#N)C1=C(C=C(C=C1)N1C(N(C(C1=O)(C)C)C1=CC(=C(C(=O)NC)C=C1)F)=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |